(S)-2-(1-Aminoethyl)-4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom at the para position of the phenol ring and an aminoethyl group at the ortho position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-acetyl-4-fluorophenol using chiral catalysts or enzymes to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium complex or a chiral auxiliary.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts for the enantioselective reduction process. Enzymes such as alcohol dehydrogenases or transaminases can be employed to achieve high enantioselectivity and yield. The process is typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenol group can be reduced to the corresponding cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminoethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of fluorine.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure with a bromine atom instead of fluorine.
(S)-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
SSNRPTHWRFURQQ-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.